
5-(azepane-1-carbonyl)-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azepane-1-carbonyl)-1H-1,3-benzodiazole, commonly known as ACBD, is a benzodiazepine derivative that has been widely studied for its potential applications in the field of medicinal chemistry. ACBD is a heterocyclic compound that contains a benzene ring fused to a diazepine ring, which is further fused to a seven-membered azepane ring. The unique structure of ACBD makes it a promising candidate for the development of new drugs with improved pharmacological properties.
作用機序
The exact mechanism of action of ACBD is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, leading to a calming effect. ACBD is thought to enhance the activity of the GABAergic system by binding to specific receptors in the brain, thereby increasing the inhibitory effects of GABA.
Biochemical and Physiological Effects
ACBD has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to decrease the excitability of neurons in the brain, leading to a calming effect. ACBD has also been shown to increase the levels of GABA in the brain, further enhancing its inhibitory effects. In addition, ACBD has been shown to have antioxidant properties, which may help protect against oxidative stress and prevent damage to cells.
実験室実験の利点と制限
One of the main advantages of using ACBD in lab experiments is its wide range of biological activities. ACBD has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects, making it a useful tool for studying the GABAergic system in the brain. However, one limitation of using ACBD in lab experiments is its potential toxicity. ACBD has been shown to be toxic at high doses, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on ACBD. One area of interest is the development of new drugs based on the structure of ACBD. Researchers are currently exploring the potential of ACBD analogs as potential treatments for various neurological disorders. Another area of interest is the elucidation of the exact mechanism of action of ACBD. Further research is needed to fully understand how ACBD interacts with the GABAergic system in the brain. Finally, researchers are also investigating the potential of ACBD as a neuroprotective agent, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
ACBD can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and ring-opening reactions. One of the most common methods for synthesizing ACBD is the reaction of 1,3-diaminobenzene with 1,6-dibromohexane in the presence of a base such as potassium carbonate. This reaction yields ACBD as a white solid with a melting point of 154-156°C.
科学的研究の応用
ACBD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. ACBD has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression.
特性
IUPAC Name |
azepan-1-yl(3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-14(17-7-3-1-2-4-8-17)11-5-6-12-13(9-11)16-10-15-12/h5-6,9-10H,1-4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXJNRDJOSGFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepane-1-carbonyl)-1H-1,3-benzodiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)
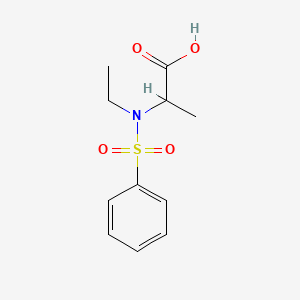
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)

![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
![N-[4-[2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7458550.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)
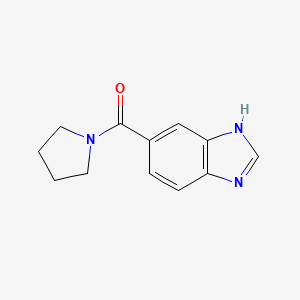
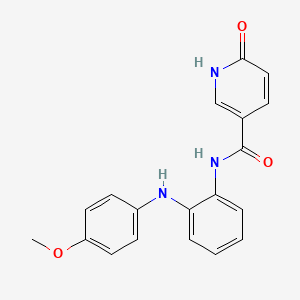
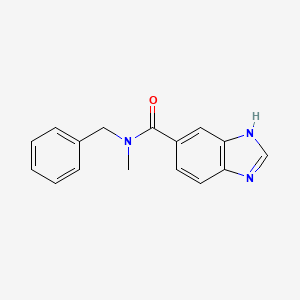
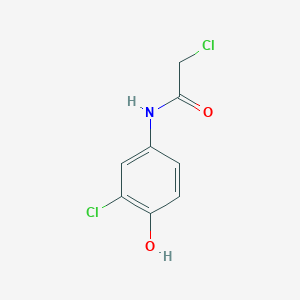
![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)